molecular formula C10H12N2 B12338974 4-(Dimethylamino)-3-methylbenzonitrile CAS No. 60081-99-4

4-(Dimethylamino)-3-methylbenzonitrile

Cat. No.: B12338974
CAS No.: 60081-99-4
M. Wt: 160.22 g/mol
InChI Key: JMYUUVQFOZKMGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the Benzonitrile (B105546) Derivative Class

Benzonitrile derivatives are a class of organic compounds characterized by a benzene (B151609) ring substituted with a nitrile (-C≡N) group. researchgate.net This framework serves as a versatile scaffold for a vast array of molecules with applications ranging from synthetic intermediates to functional materials. rsc.org The nitrile group is strongly electron-withdrawing, which, when paired with electron-donating groups on the aromatic ring, creates a "push-pull" electronic structure. This intramolecular charge-transfer (ICT) character is fundamental to their use in advanced applications. rsc.org

Researchers have synthesized and investigated numerous benzonitrile derivatives for use in optoelectronics, particularly in the development of materials for Organic Light-Emitting Diodes (OLEDs). acs.org By systematically modifying the substituents on the benzonitrile core, scientists can fine-tune the photophysical and electrochemical properties, such as emission color, fluorescence quantum yield, and the efficiency of processes like thermally activated delayed fluorescence (TADF). acs.orgaip.orgnih.gov Compounds based on carbazole-benzonitrile (CzBN) have shown particular promise for creating efficient and stable blue-light emitters. nih.gov The strategic design of these molecules, including the control over the nature and number of substituents, is a key principle in modern materials chemistry. aip.org

Significance in Photophysical and Electronic Chemistry Research

The primary significance of donor-acceptor benzonitriles in photophysical and electronic chemistry lies in their pronounced solvatochromism and potential for dual fluorescence. These properties make them exceptional probes for studying molecular excited states and their interactions with the local environment. chemicalbook.commdpi.com The compound 4-(Dimethylamino)-3-methylbenzonitrile is structurally analogous to one of the most famous examples of this class, 4-(N,N-Dimethylamino)benzonitrile (DMABN).

The addition of a methyl group ortho to the dimethylamino group, as in this compound, is expected to influence the molecule's properties in several ways:

Steric Effects: The methyl group can force the dimethylamino group to twist out of the plane of the benzene ring. This pre-twisting can alter the energy barrier for forming specific excited state geometries, potentially affecting fluorescence properties.

Electronic Effects: As an electron-donating group, the methyl substituent can slightly modify the electron density of the donor portion of the molecule, which in turn can shift the absorption and emission spectra.

While specific experimental data for this compound is not widely published, its structure makes it an ideal candidate for studies aiming to deconstruct the steric and electronic factors that govern intramolecular charge transfer and the resulting photophysical behavior. Research on such derivatives contributes to a deeper understanding of fundamental processes like photoinduced electron transfer and helps in the rational design of new functional materials. rsc.orgrsc.org

PropertyValue
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
CAS Number135390-78-4
Topological Polar Surface Area27.1 Ų
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2

Historical Development and Archetypal Systems in Donor-Acceptor Chemistry (e.g., 4-(N,N-Dimethylamino)benzonitrile (DMABN))

The field of donor-acceptor photophysics was profoundly shaped by studies on 4-(N,N-Dimethylamino)benzonitrile (DMABN). In the early 1960s, Lippert observed that DMABN exhibits a peculiar dual fluorescence in polar solvents: in addition to a "normal" fluorescence band, a second, highly red-shifted emission band appears as solvent polarity increases. nih.gov This phenomenon was anomalous because most molecules exhibit only a single fluorescence band.

This discovery sparked decades of research aimed at explaining the origin of the dual fluorescence. The most widely accepted explanation is the Twisted Intramolecular Charge Transfer (TICT) model. rsc.orgnih.govacs.org According to this model:

Upon photoexcitation, the molecule is initially in a planar or near-planar Locally Excited (LE) state. This state is responsible for the higher-energy, "normal" fluorescence band. chemicalbook.com

In polar solvents, the molecule can undergo a conformational change in the excited state, where the dimethylamino group twists to a position perpendicular to the benzonitrile ring. nih.gov

This twisting decouples the electron systems of the donor and acceptor moieties, facilitating a near-complete electron transfer and forming a highly polar, charge-separated TICT state. acs.orgsigmaaldrich.com

The TICT state is significantly stabilized by polar solvent molecules. It relaxes to the ground state by emitting a lower-energy, red-shifted photon, which constitutes the "anomalous" fluorescence band. chemicalbook.comsigmaaldrich.com

DMABN became the archetypal system for studying photoinduced charge transfer processes. mdpi.comnih.gov Its behavior has been meticulously characterized using steady-state and time-resolved spectroscopy, as well as high-level quantum chemical calculations. sigmaaldrich.com The sensitivity of its dual fluorescence to the solvent environment has made it a benchmark for developing fluorescent probes that can report on local polarity and viscosity. rsc.orgchemicalbook.com The extensive body of research on DMABN provides the essential theoretical and experimental framework for understanding and predicting the behavior of its derivatives, including this compound.

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)LE Emission Max (λ_em, nm)TICT Emission Max (λ_em, nm)
Cyclohexane2.02~297~340Not Observed
1,4-Dioxane2.21~300~350~440
Dichloromethane8.93~301~355~465
Acetonitrile (B52724)37.5~298~360~470

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60081-99-4

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

4-(dimethylamino)-3-methylbenzonitrile

InChI

InChI=1S/C10H12N2/c1-8-6-9(7-11)4-5-10(8)12(2)3/h4-6H,1-3H3

InChI Key

JMYUUVQFOZKMGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#N)N(C)C

Origin of Product

United States

Synthetic Methodologies for 4 Dimethylamino 3 Methylbenzonitrile and Analogues

Strategies for Benzonitrile (B105546) Core Formation

The creation of the central benzonitrile structure is a critical step, achievable through powerful aromatic substitution reactions. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgnih.gov In the context of benzonitrile synthesis, the cyanide ion (CN⁻) acts as the nucleophile, replacing a leaving group, typically a halide.

The mechanism involves a two-step addition-elimination process. youtube.comyoutube.com The nucleophile first attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com The rate of reaction is influenced by the nature of the leaving group (F > Cl > Br > I is often observed in activated systems) and the stability of the Meisenheimer intermediate. youtube.com

A plausible SNAr strategy for a precursor to the target molecule could involve reacting a di-halogenated toluene (B28343) derivative with a cyanide source, followed by the introduction of the dimethylamino group. For example, reacting 4-chloro-2-nitrotoluene (B43163) with sodium cyanide could yield 2-nitro-4-methylbenzonitrile, which can then be further functionalized.

Table 1: Comparison of Leaving Groups in SNAr Reactions

Leaving GroupRelative ReactivityKey Characteristics
Fluorine (F)HighestStrongly electron-withdrawing, activating the ring for nucleophilic attack. youtube.com
Chlorine (Cl)IntermediateCommonly used due to availability and moderate reactivity. wikipedia.org
Bromine (Br)IntermediateGood leaving group, often used in synthesis.
Iodine (I)LowestLess common in SNAr as the C-I bond is weaker and less polarized.

Ullmann-type reactions are copper-catalyzed cross-coupling reactions that are highly effective for forming carbon-heteroatom and carbon-carbon bonds. wikipedia.orgnih.gov The synthesis of aryl nitriles from aryl halides, specifically, is known as the Rosenmund-von Braun reaction, a classic example of an Ullmann condensation. wikipedia.org

This reaction traditionally involves treating an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN), often at high temperatures and in polar, high-boiling solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP). wikipedia.org The mechanism is thought to involve the formation of an organocopper intermediate. wikipedia.org Modern advancements have led to the development of catalytic systems that use ligands to facilitate the reaction under milder conditions, improving yields and functional group tolerance. nih.gov

For synthesizing a 4-(dimethylamino)-3-methylbenzonitrile precursor, a starting material like 4-bromo-2-methylaniline (B145978) could be N-protected and then subjected to an Ullmann-type cyanation to introduce the nitrile group. Subsequent deprotection and N-dimethylation would complete the synthesis. The Ullmann reaction is particularly advantageous when the aromatic ring is not sufficiently activated for an SNAr pathway. wikipedia.orgorganic-chemistry.org

Table 2: Typical Conditions for Ullmann-Type Cyanation

ComponentTraditional ConditionsModern Conditions
Catalyst/ReagentStoichiometric Copper (Cu) or Copper(I) Cyanide (CuCN) wikipedia.orgCatalytic Copper Source (e.g., CuI) with Ligands (e.g., diamines, L-proline) nih.govresearchgate.net
SolventHigh-boiling polar solvents (DMF, NMP, Nitrobenzene) wikipedia.orgDMSO, Water, or other more benign solvents nih.gov
TemperatureHigh (>200 °C) nih.govLower (40-120 °C) researchgate.net
Substrate ScopeOften limited to activated aryl halides wikipedia.orgBroader scope, including less reactive aryl chlorides and bromides nih.gov

Introduction of Amino and Methyl Substituents

Once the benzonitrile core is established, the dimethylamino and methyl groups must be incorporated. This can be achieved either by starting with precursors that already contain these groups or by introducing them onto the aromatic ring through dedicated synthetic steps.

The introduction of the dimethylamino group is commonly accomplished via N-alkylation of a primary or secondary amine or through reductive amination.

N-Alkylation: This direct approach involves reacting an amino-substituted benzonitrile, such as 4-amino-3-methylbenzonitrile (B1365507), with an alkylating agent like methyl iodide or dimethyl sulfate. google.com A base is typically required to neutralize the acid formed during the reaction. A significant challenge with direct alkylation is the potential for overalkylation, leading to mixtures of mono- and di-alkylated products, as well as the formation of a quaternary ammonium (B1175870) salt. google.comorganic-chemistry.org

Reductive Amination: This is a highly versatile and widely used method for amine synthesis that avoids the problem of overalkylation. masterorganicchemistry.comlibretexts.org The process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. libretexts.orgyoutube.com To synthesize this compound, one could start with 4-amino-3-methylbenzonitrile and react it with formaldehyde (B43269). The intermediate imine and subsequent iminium ion are reduced by a suitable reducing agent. Common reagents for this one-pot procedure include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or formic acid (in the Eschweiler-Clarke reaction). masterorganicchemistry.comorgsyn.org NaBH₃CN is particularly effective because it is mild enough not to reduce the starting aldehyde but is reactive enough to reduce the iminium ion intermediate. youtube.com

Achieving the specific 1,2,4-substitution pattern of this compound requires precise control over the position of each functional group. Regioselective functionalization techniques are employed to direct substituents to the desired positions on the aromatic ring.

One common strategy involves leveraging the directing effects of existing substituents. For instance, starting with m-cresol (B1676322) (3-methylphenol), one could perform an electrophilic nitration. The hydroxyl and methyl groups would direct the incoming nitro group, though a mixture of isomers is possible. After separation, the desired isomer could be converted (hydroxyl to a leaving group, nitro to dimethylamino) and the cyano group introduced.

More advanced methods offer greater control. Directed ortho-metalation (DoM) involves using a directing group (such as an amide or oxazoline) to deprotonate a specific ortho position with a strong base (e.g., n-butyllithium), creating an aryllithium species. nih.gov This intermediate can then be trapped with an electrophile to install a desired functional group with high regioselectivity. For example, a protected aniline (B41778) derivative could be used to direct lithiation and subsequent methylation or cyanation. nih.govacs.org

Advanced Synthetic Protocols for Derivatization

Beyond the fundamental synthesis, advanced protocols are used to create analogues of this compound for various research applications, such as in the development of molecular probes and materials. These methods focus on modifying the core structure to fine-tune its electronic and photophysical properties.

Derivatization can be achieved through late-stage functionalization, where C-H bonds on the aromatic ring are selectively converted into new C-C or C-heteroatom bonds. nih.gov Transition-metal catalysis, particularly with palladium or iridium, is a powerful tool for these transformations. For example, iridium-catalyzed C-H borylation can introduce a boryl group onto the aromatic ring, which then serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki coupling) to install a wide range of substituents. nih.gov Such methods allow for the systematic and predictable modification at various positions on the benzonitrile ring, enabling the synthesis of a library of derivatives from a common intermediate. nih.gov

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to complex molecular scaffolds. acs.org A protocol could be designed where an appropriately substituted aniline and a coupling partner undergo a sequence of cyclization and functionalization steps to rapidly build complex fused-ring systems onto the this compound core. acs.org

Multi-Step Procedures and Optimization of Reaction Conditions

Multi-step syntheses offer a robust and often high-yielding route to this compound by sequentially introducing the required functionalities onto a simpler starting material. A common strategy involves the N-methylation of a pre-existing aminobenzonitrile or the cyanation of a substituted N,N-dimethylaniline.

One plausible multi-step pathway begins with the commercially available 4-Amino-3-methylbenzonitrile . The primary amino group of this precursor can be converted to the tertiary dimethylamino group through reductive amination. This two-step process typically involves initial formation of an enamine or iminium intermediate with formaldehyde, followed by reduction.

Alternatively, a synthesis could commence from 3-methylaniline (m-toluidine). The initial step would be the exhaustive methylation of the amino group to yield 3-methyl-N,N-dimethylaniline . Following this, the cyano group can be introduced onto the aromatic ring. A well-established method for this transformation is the Sandmeyer reaction, which involves diazotization of an amino group followed by treatment with a cyanide salt, often in the presence of a copper catalyst. nih.govmasterorganicchemistry.com However, since the starting material is already N,N-dimethylated, a direct cyanation method would be more appropriate. Recent advances in C-H functionalization have provided several methods for the direct cyanation of arenes, including photoredox catalysis which can be an effective way to install a nitrile group. scielo.brnih.gov

Optimization of Reaction Conditions:

The efficiency of these multi-step sequences is highly dependent on the optimization of each reaction step. Key parameters that are often fine-tuned include the choice of reagents, catalysts, solvents, reaction temperature, and time.

For the N-dimethylation of 4-amino-3-methylbenzonitrile , various methylating agents and catalyst systems can be employed. While classic methods might use methyl halides, modern approaches often favor less hazardous reagents like dimethyl carbonate or formaldehyde in the presence of a reducing agent. nih.govacs.org The optimization of these reactions often involves screening different catalysts, such as ruthenium or palladium-based systems, and adjusting the temperature and pressure to maximize the yield of the desired tertiary amine and minimize side products. nih.govresearchgate.net

In the case of the cyanation of 3-methyl-N,N-dimethylaniline , optimization would focus on the regioselectivity of the reaction. The directing effects of the N,N-dimethylamino and methyl groups would favor electrophilic attack at the para-position relative to the strongly activating dimethylamino group, which is the desired position for the cyano group. For transition-metal-catalyzed cyanations, the choice of ligand, catalyst loading, and the nature of the cyanide source (e.g., potassium cyanide, zinc cyanide, or trimethylsilyl (B98337) cyanide) are critical variables that are adjusted to achieve high conversion and selectivity. scielo.brstackexchange.com The reaction temperature and duration are also optimized to ensure complete reaction while preventing potential degradation of the product.

A summary of a potential multi-step synthesis starting from 4-amino-3-methylbenzonitrile is presented in the table below.

StepReactantReagents and ConditionsProductTypical Yield (%)
14-Amino-3-methylbenzonitrileFormaldehyde, Reducing Agent (e.g., Sodium triacetoxyborohydride), Dichloromethane, Room TemperatureThis compound85-95

Note: The yields are estimates based on analogous reactions and may vary depending on the specific conditions employed.

Photophysical Phenomena and Excited State Dynamics

Intramolecular Charge Transfer (ICT) Processes

Influence of Substituent Effects on ICT (e.g., Methyl Group Position)

Substituents on the benzonitrile (B105546) ring play a critical role in modulating the energetics and dynamics of the intramolecular charge transfer (ICT) process. The position and electronic nature of these groups can alter the relative energies of the locally excited (LE) and charge-transfer states, thereby influencing the fluorescence properties of the molecule.

The introduction of a methyl group, as in 4-(dimethylamino)-3-methylbenzonitrile, can exert both electronic and steric effects. Electronically, the methyl group is a weak electron-donating group, which can subtly modify the electron density of the aromatic ring and the energy levels of the molecular orbitals involved in the electronic transitions.

Computational studies on various aminobenzonitrile derivatives have shown that substitutions on the benzene (B151609) ring tune the relative energies of the LE and the ICT excited states. rsc.org The stabilization of the ICT state is a key factor in determining the intensity of the anomalous dual fluorescence. For instance, in a series of related compounds, an increasing stabilization of the twisted-ICT (TICT) state leads to a more intense anomalous emission band. rsc.org While specific studies on the 3-methyl isomer are less common in the provided literature, the general principles of substituent effects can be applied. The position of the methyl group ortho to the dimethylamino group can introduce steric hindrance, potentially affecting the planarity of the amino group and influencing the initial excitation and subsequent relaxation pathways.

Significance of πσ* States in Charge Transfer Dynamics

In the landscape of excited state dynamics of aminobenzonitriles, the involvement of states other than the typically considered ππ* states can be crucial for a complete understanding of the deactivation pathways. One such set of states are the πσ* states, which involve the promotion of an electron from a π-bonding or non-bonding orbital to a σ*-antibonding orbital.

The role of πσ* states has been investigated in the context of the photophysics of aminobenzonitriles. rsc.org Theoretical calculations have suggested that the involvement of a π–σ* state in the charge transfer process is generally not a dominant pathway for many aminobenzonitrile derivatives. rsc.org For example, in a comparative study of 4-aminobenzonitrile (B131773) (ABN), dimethyl-ABN (DMABN), and their tetrafluorinated counterparts, it was found that the involvement of the π–σ* state in the CT process was only considered possible in the tetrafluorinated aminobenzonitrile (ABN-4F), and even in that case, it was not deemed probable. rsc.org This suggests that for molecules like this compound, the primary charge transfer dynamics are likely governed by the interplay between ππ* LE and ICT states, with the πσ* states playing a less significant role in the emissive charge transfer dynamics.

Solvatochromism and Solvent-Dependent Photophysics

Solvatochromism refers to the change in the color of a solution, or more broadly, a shift in the absorption and emission spectra of a solute, when it is dissolved in different solvents. wikipedia.org This phenomenon is particularly pronounced for molecules like this compound, where the charge distribution changes significantly upon electronic excitation. The interaction of the solute's dipole moment with the solvent's polarity is a key determinant of the observed spectral shifts.

Polarity Effects on Absorption and Emission Spectra

The absorption and emission spectra of aminobenzonitriles are highly sensitive to the polarity of the solvent. nih.govkabarak.ac.kenih.gov An increase in solvent polarity generally leads to a bathochromic (red) shift in the emission spectrum, which is indicative of a more polar excited state compared to the ground state. wikipedia.orgkabarak.ac.ke This is a hallmark of positive solvatochromism. wikipedia.org

In a typical scenario, the absorption spectrum is less affected by solvent polarity than the emission spectrum. kabarak.ac.kenih.gov The large difference between the shifts in the emission and absorption spectra, known as the Stokes shift, increases with solvent polarity. kabarak.ac.ke This indicates a significant reorganization of the solvent molecules around the solute in the excited state, and suggests that the geometry of the excited state may be different from that of the ground state. kabarak.ac.ke

The relationship between the spectral shifts and solvent polarity can be described by various models, such as the Lippert-Mataga equation, which relates the Stokes shift to the dielectric constant and refractive index of the solvent. kabarak.ac.ke These analyses allow for the determination of the change in dipole moment upon excitation. For many aminobenzonitriles, the excited state dipole moment is found to be significantly larger than the ground state dipole moment, confirming the charge-transfer character of the excited state. nih.govnih.gov

Table 1: Illustrative Solvatochromic Shifts for a Representative Coumarin Dye

The following table demonstrates the effect of solvent polarity on the absorption and emission maxima of 3-cyano-7-hydroxy-4-methylcoumarin, a compound that also exhibits charge transfer characteristics. A similar trend would be expected for this compound.

SolventAbsorption Max (nm)Emission Max (nm)Stokes Shift (nm)
Water4404444
Methanol41044030
Ethanol40044444
Ethyl Acetate35040050
THF34040060
Data derived from a study on 3-cyano-7-hydroxy-4-methylcoumarin, intended to be illustrative of solvatochromic effects. kabarak.ac.ke

Role of Hydrogen Bonding Interactions in Excited States

In protic solvents, such as alcohols and water, specific interactions like hydrogen bonding can play a significant role in the excited-state dynamics of aminobenzonitriles, in addition to the general polarity effects. nih.gov The amino group and the nitrile group of this compound can both participate in hydrogen bonding, acting as a hydrogen bond donor and acceptor, respectively.

Hydrogen bonding interactions can be significantly stronger in the excited state than in the ground state, especially for molecules with substantial intramolecular charge-transfer character. nih.gov This strengthening of the hydrogen bond in the excited state can lead to a further stabilization of the charge-transfer state, influencing the emission properties. nih.gov The reorganization of solvent molecules to form these stronger hydrogen bonds is a key part of the relaxation process in protic solvents. nih.gov In some cases, the dynamics of this hydrogen-bond reorganization can be directly observed using time-resolved spectroscopic techniques. nih.govnih.gov The presence of hydrogen bonding can also open up new non-radiative decay channels, potentially leading to a decrease in the fluorescence quantum yield. nih.gov

Aggregation-Induced Emission (AIE) Research in Benzonitrile Systems

Aggregation-induced emission (AIE) is a photophysical phenomenon where a molecule that is weakly or non-emissive in solution becomes highly fluorescent upon aggregation or in the solid state. rsc.org This is the opposite of the more common aggregation-caused quenching (ACQ) effect. AIE has been observed in various molecular systems, and the underlying mechanisms are a subject of intense research.

Mechanisms of Fluorescence Enhancement in Aggregated States

The primary mechanism responsible for AIE is the restriction of intramolecular motions (RIM) in the aggregated state. nih.gov In dilute solutions, the excited state energy can be dissipated through non-radiative pathways involving intramolecular rotations and vibrations. acs.org When the molecules aggregate, these motions are physically constrained, which blocks the non-radiative decay channels and forces the excited state to decay radiatively, resulting in enhanced fluorescence. acs.org

The RIM principle can be further broken down into two main contributions:

Restriction of Intramolecular Rotation (RIR): This is a key mechanism for many AIE-active molecules. rsc.orgacs.org For molecules with rotating parts, such as the phenyl rings in tetraphenylethene, these rotations can efficiently quench fluorescence in solution. In the aggregated state, the steric hindrance prevents these rotations, leading to strong emission. acs.org In the context of benzonitrile derivatives, the rotation of the amino group or other substituents could be a contributing factor.

Restriction of Intramolecular Vibration (RIV): In addition to large-scale rotations, low-frequency intramolecular vibrations can also contribute to non-radiative decay. nih.govchemrxiv.org The rigid environment in the aggregated state can dampen these vibrations, further enhancing the fluorescence quantum yield. nih.govchemrxiv.org

In some benzonitrile-containing systems, the formation of aggregates can also alter the local environment of the molecules, for example, by making it less polar. nih.gov This can suppress the formation of a low-energy, non-emissive ICT state, thereby promoting emission from a locally excited state. nih.gov The specific packing of the molecules in the aggregate, such as the formation of J- or H-aggregates, can also have a profound effect on the photophysical properties, sometimes leading to shifts in the emission wavelength. nih.govacs.org

Design Principles for AIE-Active Benzonitrile Derivatives

The development of AIE-active molecules, including those based on a benzonitrile framework, is guided by several key design principles aimed at promoting light emission in the solid or aggregated state while suppressing it in dilute solutions. A central strategy is the creation of molecules with a "rotor-stator" architecture. In this design, the molecule possesses parts that can undergo rotational or vibrational motions (the rotors) and a core structure that remains relatively fixed (the stator).

A crucial design element for inducing AIE in benzonitrile derivatives involves the strategic placement of substituents that encourage specific intermolecular interactions and packing modes in the aggregated state. The introduction of bulky groups is a common and effective strategy. These groups can sterically hinder the close packing of molecules, thereby preventing the formation of non-emissive excimers or exciplexes that often arise from strong π-π stacking interactions in planar aromatic compounds. For a molecule like this compound, the methyl group at the 3-position, adjacent to the dimethylamino group, could theoretically provide some steric hindrance.

Furthermore, the electronic nature of the substituents plays a critical role. Donor-acceptor (D-A) structures are frequently employed in the design of AIEgens. In the case of this compound, the dimethylamino group acts as an electron donor, while the nitrile group serves as an electron acceptor. This D-A character can lead to the formation of a twisted intramolecular charge transfer (TICT) state upon excitation. While TICT states are often associated with fluorescence quenching in polar solvents, in a sterically constrained environment, the restriction of this twisting motion can block non-radiative decay pathways and promote radiative emission.

The principles for designing AIE-active benzonitrile derivatives can be summarized in the following table:

Design PrincipleRationaleRelevance to this compound
Rotor-Stator Structure Allows for free intramolecular motion in solution (non-emissive) and restriction of this motion in aggregates (emissive).The dimethylamino and methylphenyl groups can act as rotors relative to the benzonitrile stator.
Steric Hindrance Prevents π-π stacking and aggregation-caused quenching (ACQ).The methyl group in the ortho position to the dimethylamino group can provide steric hindrance.
Donor-Acceptor (D-A) System Facilitates charge transfer upon excitation, which can be modulated by the environment.The dimethylamino (donor) and nitrile (acceptor) groups create a D-A structure.
Control of Intermolecular Interactions Encourages specific packing in the solid state that favors emission.The combination of steric and electronic effects from the substituents would influence crystal packing.

Restricted Intramolecular Rotations (RIRs) in AIE

The phenomenon of Aggregation-Induced Emission is predominantly explained by the mechanism of Restricted Intramolecular Rotations (RIRs). researchgate.netchemistryjournal.netchemistryjournal.net In dilute solutions, AIE-active molecules can freely undergo intramolecular rotations and vibrations. These dynamic motions, particularly the rotation of substituent groups, provide efficient non-radiative decay channels for the excited state energy, leading to very weak or no fluorescence.

When these molecules aggregate in the solid state or in a poor solvent, their physical movement is significantly hindered. researchgate.netchemistryjournal.net The close proximity and intermolecular interactions with neighboring molecules lock the rotors in place, effectively "restricting" the intramolecular rotations that would otherwise quench the excited state. chemistryjournal.net This restriction blocks the non-radiative decay pathways, forcing the excited state to decay radiatively through the emission of a photon, thus "turning on" the fluorescence.

For a molecule such as this compound, the key intramolecular rotations that would be subject to restriction in the aggregated state are the rotation of the dimethylamino group and the torsional motion of the entire dimethylaminophenyl ring relative to the nitrile group.

The following table outlines the role of RIR in the AIE phenomenon:

State of the MoleculeIntramolecular MotionPhotophysical Outcome
Dilute Solution Free rotation of the dimethylamino group and other torsional motions.Non-radiative decay pathways are active, leading to weak or no emission.
Aggregated State Rotation of the dimethylamino group and other torsional motions are physically blocked by neighboring molecules.Non-radiative decay pathways are suppressed, and the molecule de-excites through radiative emission (fluorescence).

In essence, the RIR mechanism is the cornerstone of the AIE effect. researchgate.netchemistryjournal.net The design of novel AIEgens, including those based on the benzonitrile scaffold, relies heavily on creating molecular structures where intramolecular rotations are facile in solution but can be effectively hampered upon aggregation. The specific steric and electronic environment around the rotatable bonds is therefore a critical factor in determining the AIE activity of a compound.

Advanced Spectroscopic Characterization Techniques

Time-Resolved Absorption and Emission Spectroscopy

Time-resolved spectroscopy is crucial for directly observing the formation and decay of transient species, such as locally excited (LE) and intramolecular charge transfer (ICT) states, which are central to the photophysics of donor-acceptor molecules.

Ultrafast Transient Absorption Spectroscopy

Ultrafast transient absorption (TA) spectroscopy is a powerful pump-probe technique used to monitor the evolution of excited states. sigmaaldrich.comacs.org A femtosecond pump pulse excites the molecule to a higher electronic state, and a subsequent, time-delayed probe pulse measures the change in absorption, providing a spectrum of the transient species. sigmaaldrich.com This method allows for the direct observation of processes like internal conversion and vibrational cooling on the femtosecond and picosecond timescales. sigmaaldrich.comacs.org

For related benzonitrile (B105546) derivatives, TA spectroscopy reveals distinct excited-state absorption (ESA) bands corresponding to the LE and ICT states. nih.gov In polar solvents, the decay of the LE band is often accompanied by the rise of the ICT band, allowing for the determination of the charge transfer rate. nih.gov For instance, studies on the parent compound, 4-(dimethylamino)benzonitrile (B74231), in acetonitrile (B52724) show that the quenching of the LE state and the rise of the ICT state occur with a time constant of about 4.1 ps. nih.gov

Table 1: Illustrative Transient Absorption Data from Ultrafast Spectroscopy This table demonstrates the type of data obtained from this technique. Specific values for 4-(Dimethylamino)-3-methylbenzonitrile are not available in the cited literature.

SolventTransient SpeciesAbsorption Max (λmax)Time Constant (τ)Assignment
AcetonitrileLE StateData Not AvailableData Not AvailableExcited State Absorption
AcetonitrileICT StateData Not AvailableData Not AvailableExcited State Absorption
n-HexaneLE StateData Not AvailableData Not AvailableExcited State Absorption

Highly Time-Resolved Fluorescence Spectroscopy

This technique measures the decay of fluorescence intensity over time after excitation by a short pulse of light, typically on the picosecond to nanosecond timescale. psu.edu One of the most common methods is Time-Correlated Single Photon Counting (TCSPC), which constructs a histogram of photon arrival times to reveal the fluorescence lifetime (τ) of the excited state. psu.edu For molecules exhibiting dual fluorescence, such as those in the DMABN family, time-resolved emission spectra can distinguish between the shorter-lived LE emission and the longer-lived, red-shifted ICT emission, providing insights into the kinetics of the charge transfer process. mpg.deacs.org The measured decay times are sensitive to the molecule's environment, including solvent polarity and viscosity.

Although the principles of dual fluorescence are well-established for this class of compounds, specific fluorescence lifetime data from highly time-resolved studies on this compound could not be located in the reviewed scientific literature.

Vibrational Spectroscopy in Excited States

While electronic spectroscopy probes energy gaps between electronic states, time-resolved vibrational spectroscopy provides detailed structural information about molecules in their short-lived excited states.

Time-Resolved Infrared (TRIR) Spectroscopy of C≡N Bands

TRIR spectroscopy measures the infrared absorption of a sample following electronic excitation by a UV-Vis pump pulse. By monitoring changes in the vibrational spectrum, particularly of characteristic functional groups, TRIR can track structural dynamics during a photochemical process. The nitrile (C≡N) stretching frequency in benzonitrile derivatives is an exceptionally sensitive probe of the local electronic environment. Upon formation of an ICT state, electron density increases in the cyanophenyl acceptor moiety, which weakens the C≡N triple bond and results in a significant red-shift (a decrease in vibrational frequency) of its corresponding IR absorption band. Studies on isotope-labeled DMABN derivatives have utilized picosecond IR spectroscopy to precisely track the structure of the LE and ICT states.

Detailed TRIR studies focusing specifically on the C≡N band of this compound have not been found in the public literature.

Table 2: Representative C≡N Vibrational Frequencies from TRIR Spectroscopy This table illustrates the expected data from a TRIR experiment. Specific frequencies for this compound are not available in the cited literature.

Electronic StateSolventC≡N Frequency (ν̃)Interpretation
Ground State (S0)Data Not Available~2230 cm-1 (Typical)Reference frequency.
LE State (S1)Data Not AvailableData Not AvailableSmall shift from ground state.
ICT StateData Not AvailableData Not AvailableSignificant red-shift from ground state.

Picosecond Kerr-Gated Time-Resolved Resonance Raman (ps-K-TR3) Spectroscopy

Time-Resolved Resonance Raman (TR3) spectroscopy is another powerful technique for obtaining structural information about transient excited states. When the probe laser wavelength is in resonance with an electronic transition of the excited molecule, specific vibrational modes are enhanced, providing a detailed vibrational signature of that state. A significant challenge in Raman spectroscopy of fluorescent molecules is the overwhelming background signal from fluorescence. The picosecond Kerr-gate method overcomes this by acting as an ultrafast optical shutter with a time resolution of a few picoseconds. This allows the faster Raman scattering signal to pass through to the detector while blocking the delayed fluorescence, enabling the acquisition of high-quality Raman spectra of highly fluorescent species.

This technique has been successfully applied to study the excited states of various molecular systems. However, a literature search did not yield any studies that applied ps-K-TR3 spectroscopy to this compound.

Steady-State Absorption and Emission Techniques

Steady-state techniques provide fundamental information about the electronic ground state and the nature of the emissive excited states of a molecule under continuous illumination.

In steady-state absorption spectroscopy, the amount of light absorbed by a sample is measured across a range of wavelengths, yielding a UV-Visible spectrum that reveals the electronic transitions from the ground state. Steady-state emission spectroscopy involves exciting the sample at a fixed wavelength and scanning the emitted fluorescence intensity as a function of wavelength. psu.edu For compounds like this compound, the position and shape of the absorption and emission bands are highly dependent on solvent polarity, a phenomenon known as solvatochromism. This dependence is often used to infer the change in dipole moment upon excitation and to characterize the nature of the emissive state (LE vs. ICT).

Despite the fundamental nature of these measurements, specific, published steady-state absorption and emission spectra for this compound were not found during the literature review.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Approaches for Ground and Excited States

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules like DMABN. Functionals such as B3LYP and B2PLYP are commonly employed to optimize molecular geometries, predict vibrational frequencies, and analyze electronic properties. acs.orgconicet.gov.ar For the ground state, DFT calculations accurately predict a largely planar geometry, although the dimethylamino group may exhibit slight pyramidalization. acs.org

The vibrational spectra (Infrared and Raman) of related aromatic compounds have been successfully assigned based on DFT calculations, often showing excellent agreement with experimental data. mdpi.comnih.govnyu.edu These calculations allow for the detailed assignment of vibrational modes, including the characteristic stretching of the nitrile (C≡N) group, phenyl ring modes, and vibrations associated with the dimethylamino and methyl substituents. mdpi.compolyu.edu.hk For instance, in similar molecules, torsional modes of methyl groups attached to sp² hybridized carbon atoms are typically found at or below 200 cm⁻¹. mdpi.com

Time-Dependent DFT (TD-DFT) is used to probe electronic excitations. conicet.gov.ar Calculations reveal that the lowest excited states of DMABN are the Lb and La states, which are characterized by different electronic distributions. The ordering and energy of these states can, however, be sensitive to the choice of functional and basis set. acs.org

Table 1: Representative Vibrational Modes and Calculated Frequencies for DMABN-related Structures This table is illustrative, based on data for structurally similar compounds like 4-(Dimethylamino)benzaldehyde.

Vibrational Mode DescriptionTypical Calculated Frequency (cm⁻¹)
C≡N Stretch~2200 - 2240
C-H Stretch (Aromatic)~3000 - 3100
C-H Stretch (Methyl)~2900 - 3000
Phenyl Ring Stretch~1500 - 1600
CH₃ Rocking / Deformation~1350 - 1450
C-N Stretch (Dimethylamino)~1300 - 1350
C-C-N Bend~1150 - 1200
Methyl Group Torsion< 200

Data compiled from analogous studies on similar molecules. conicet.gov.armdpi.com

For a more accurate description of excited states, especially in cases of near-degeneracy or significant electronic rearrangement, more sophisticated ab initio methods are required. The algebraic diagrammatic construction scheme to second order (ADC(2)) is a powerful method for calculating excited-state potential energy surfaces. nih.gov The spin-opposite scaling (SOS) variant of ADC(2) has been shown to provide a realistic description of the excited states of DMABN, making it suitable for subsequent dynamics simulations. nih.gov These methods are crucial for correctly describing the locally excited (LE) and charge-transfer states that are fundamental to dual fluorescence.

In situations where single-reference methods like ADC(2) or TD-DFT may be insufficient, multireference perturbation theories are employed. arxiv.orgarxiv.orgnih.gov Methods such as second-order complete active space perturbation theory (CASPT2) are used to provide benchmark calculations for absorption and emission energies. acs.org Comparative studies show that CASPT2 and certain DFT-based methods are in good qualitative agreement with experimental absorption energies for DMABN. acs.org These high-level calculations are essential for validating the results of more computationally efficient methods used in large-scale dynamics simulations. acs.org

Molecular Dynamics Simulations of Excited State Relaxation

To simulate the relaxation process following photoexcitation, non-adiabatic molecular dynamics (NAMD) simulations are performed. The fewest switches surface hopping (FSSH) algorithm is a widely used semiclassical method for this purpose. nih.govresearchgate.net In this approach, the nuclei are propagated classically on a single potential energy surface (PES), but can "hop" between different electronic states based on a stochastic algorithm. nih.gov

For DMABN in solution, FSSH simulations are often combined with a hybrid quantum mechanics/molecular mechanics (QM/MM) approach. nih.gov The DMABN molecule (the QM region) is treated with a method like ADC(2), while the surrounding solvent is modeled using classical force fields (the MM region). nih.gov These simulations have been instrumental in mapping the transformation from the initially excited, near-planar locally excited (LE) structure to the twisted intramolecular charge transfer (TICT) structure. nih.gov The dynamics reveal that this transformation occurs directly through the rotation of the dimethylamino group with respect to the phenyl ring. nih.gov

Ab initio multiple spawning (AIMS) is a time-dependent quantum chemistry method where both nuclear and electronic dynamics are solved simultaneously without empirical parameters. wikipedia.org The nuclear wavepacket is represented by a basis of traveling Gaussian functions, which can "spawn" new basis functions in regions of strong non-adiabatic coupling, providing a more accurate quantum mechanical description of the dynamics. nih.govnih.gov

AIMS simulations, combined with TD-DFT, have been applied to study the photodynamics of DMABN in the gas phase. nih.gov These studies revealed that upon photoexcitation to the bright S₂ (Lₐ) state, an extremely rapid non-adiabatic population transfer to the S₁ (Lₑ) state occurs in less than 50 femtoseconds. nih.gov Crucially, this initial internal conversion happens without significant torsion of the dimethylamino group. The twisting motion, which leads to the TICT state, is only observed after the system has reached the S₁ potential energy surface. nih.gov

Potential Energy Surface (PES) Analysis

The photophysical behavior of DMABN and its derivatives is governed by the topology of their potential energy surfaces (PES). q-chem.comq-chem.comresearchgate.netmolssi.org Analysis of the PES for the first singlet excited state (S₁) is particularly important. This surface features at least two key minima corresponding to distinct molecular geometries and electronic structures. nih.govnih.gov

The first minimum is the Locally Excited (LE) structure, which is near-planar and responsible for the "normal" fluorescence band. nih.govnih.gov The second minimum corresponds to the Twisted Intramolecular Charge Transfer (TICT) state, where the dimethylamino group is rotated approximately 90 degrees relative to the phenyl ring. nih.gov This TICT state is characterized by a large dipole moment due to a significant shift of electron density from the dimethylamino donor to the benzonitrile (B105546) acceptor moiety and is responsible for the anomalous, red-shifted fluorescence band observed in polar solvents. nih.govnih.gov

Computational PES scans, where the energy is calculated as a function of specific geometric coordinates like the twist angle of the dimethylamino group, are used to locate these minima and the barriers between them. researchgate.netmolssi.org Simulations show that in polar solvents, the TICT state is stabilized, lowering its energy relative to the LE state and facilitating the charge transfer process. nih.gov The analysis confirms that the transformation from LE to TICT is the central mechanism behind dual fluorescence and does not involve other proposed intermediates, such as those with a bent nitrile group. nih.gov

Table 2: Key Species in the Photophysics of DMABN

State/StructureDescriptionRole in Photophysics
S₀-GSGround StateThe initial state before photoexcitation.
S₁-LELocally Excited StateNear-planar geometry; emits the "normal" fluorescence band. nih.govnih.gov
S₁-TICTTwisted Intramolecular Charge Transfer StateTwisted (orthogonal) geometry; high dipole moment; emits the "anomalous" red-shifted fluorescence band in polar solvents. nih.govnih.gov
S₂ (Lₐ)Bright Excited StateThe state initially populated upon absorption of light. nih.gov

Characterization of Minima and Conical Intersections

The photophysics of aminobenzonitriles are largely governed by the topography of their electronic excited-state potential energy surfaces. Upon photoexcitation, the molecule transitions from its ground state (S₀) to an excited state, typically the S₂ (Lₐ-like) state. Computational studies on the closely related 4-(dimethylamino)benzonitrile (B74231) (DMABN) reveal that the molecule does not remain in this initial state. rsc.org

A critical feature of the potential energy surface is the presence of conical intersections (CIs), which are points where two electronic states become degenerate. These CIs act as efficient funnels for ultrafast, non-radiative decay between electronic states. For DMABN, following excitation to the S₂ state, the system is believed to relax through a conical intersection to both a charge-transfer (CT) state and the lower-lying S₁ (Lₑ-type) state. rsc.org This process is extraordinarily fast, with time constants estimated to be around 68 femtoseconds in the gas phase. rsc.org The relaxation does not happen vertically but involves significant geometric distortions, particularly twisting of the dimethylamino group and changes in the phenyl ring geometry, leading the molecule toward the CI. rsc.org

The key minima on the excited-state surface are the locally excited (LE) state and the intramolecular charge transfer (ICT) state. The LE state retains a geometric and electronic structure similar to the ground state, while the ICT state is characterized by a twisted geometry of the dimethylamino group relative to the benzonitrile moiety and significant charge separation. The relative energies of these minima and the barriers between them are crucial for understanding the molecule's fluorescence properties.

Energy Barrier Analysis for Intramolecular Transformations

The transformation from the initially populated locally excited (LE) state to the intramolecular charge transfer (ICT) state is not instantaneous but is controlled by an energy barrier. The rate of this transformation is influenced by both the internal structure of the molecule and its interaction with the surrounding environment. nih.gov

Studies on DMABN have shown that the LE → ICT transformation rate is primarily controlled by the rate of structural reorganization of the molecule itself, rather than solely by the dynamics of solvent reorganization around it. nih.gov This indicates the presence of an intrinsic energy barrier to the twisting motion of the dimethylamino group, which is the key coordinate for the ICT formation. Even in viscous solvents, it is this molecular rearrangement that is the rate-determining step. nih.gov After the initial ultrafast relaxation from the S₂ state, a subsequent equilibration between the S₁ (LE) and ICT states can occur on a picosecond timescale, followed by relaxation to a triplet state on a much longer timescale of around 90 picoseconds. rsc.org The existence of these distinct timescales points to a structured potential energy surface with specific barriers separating the different excited-state species.

Computational Studies on Charge Transfer Characteristics

Computational methods are essential for elucidating the nature of intramolecular charge transfer (ICT) states, which are fundamental to the unique photophysical properties of 4-(Dimethylamino)-3-methylbenzonitrile.

Electron Density Distribution Analysis in ICT States

Analysis of the electron density distribution provides direct insight into the charge transfer character of excited states. Electron Density Difference Maps (EDDMs) are a powerful visualization tool, showing the redistribution of electron density upon electronic excitation. nih.gov

For the parent compound DMABN, computational studies have characterized the excited states involved in its transient absorption spectrum. nih.gov The S₃ state, accessible from the S₁ state, is identified as an intramolecular charge transfer state. Calculations show that upon transition to this state, electron density is transferred from the nitrogen atom of the dimethylamino group to the benzonitrile moiety. nih.gov This is visualized in EDDMs as a decrease in electron density (blue regions) around the dimethylamino group and an increase (red regions) over the phenyl ring and cyano group. nih.gov This computational finding confirms the "push-pull" nature of the molecule, where the dimethylamino group acts as an electron donor and the benzonitrile unit acts as an acceptor in the ICT state.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like derivatives of benzonitrile, are often investigated for their non-linear optical (NLO) properties. ijstr.orgorientjchem.org NLO materials can alter the properties of light and have applications in technologies like frequency doubling and optical switching. mdpi.com The key parameter for second-order NLO response is the first hyperpolarizability (β).

Density Functional Theory (DFT) calculations are a standard method for predicting NLO properties. ijstr.orgjmcs.org.mx For a molecule to exhibit a strong NLO response, it typically requires a substantial difference in dipole moment between its ground and excited states, which is a hallmark of ICT. ijstr.org The presence of both an electron-donating group (dimethylamino) and an electron-accepting group (cyano) connected by a π-conjugated system in this compound makes it a promising candidate for NLO applications. ijstr.org Computational studies on similar benzonitrile derivatives predict their potential as efficient NLO materials. orientjchem.org The first hyperpolarizability (β) can be calculated using quantum chemical methods, and a large value indicates a significant NLO response.

PropertyDescriptionSignificance
First Hyperpolarizability (β) A measure of a molecule's ability to cause second-order non-linear optical effects like second-harmonic generation.A large β value is a primary indicator of a potentially useful NLO material. orientjchem.org
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.A small HOMO-LUMO gap is often correlated with higher polarizability and a larger NLO response. orientjchem.org

Mulliken Hush Analysis for Charge Transfer

The Generalized Mulliken-Hush (GMH) model provides a theoretical framework for quantifying the electronic coupling (V) between the ground and charge-transfer excited states. researchgate.netq-chem.com This coupling element is a critical parameter in Marcus theory for electron transfer and is directly related to the probability of the charge transfer process occurring.

The GMH equation relates the electronic coupling to experimentally or computationally accessible quantities: the excitation energy (ΔE), the transition dipole moment (μ₁₂), and the difference between the dipole moments of the two states (Δμ). q-chem.com

Generalized Mulliken-Hush Equation:

This analysis has been applied to DMABN to dissect the contributions to its charge transfer characteristics. researchgate.net The GMH method provides a crucial link between spectroscopic properties (absorption/emission energies and intensities) and the underlying electronic interactions that drive the charge transfer reaction. nih.gov It is an essential tool for understanding the efficiency of charge separation in donor-acceptor systems. q-chem.com

Applications in Advanced Materials Science and Molecular Probes

Organic Electronics and Optoelectronic Devices

The field of organic electronics leverages the tunable properties of carbon-based molecules to create novel devices. Donor-acceptor molecules, such as derivatives of aminobenzonitrile, are particularly valuable in this context due to their potential for high-efficiency light emission.

Design Principles for Organic Light-Emitting Diodes (OLEDs)

The design of efficient Organic Light-Emitting Diodes (OLEDs) relies on the precise control of charge injection, transport, and recombination within a multi-layered device structure. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the materials used are critical. acs.org For emissive layer materials, a high photoluminescence quantum yield (PLQY) is essential for bright and efficient devices.

Donor-acceptor compounds featuring a benzonitrile (B105546) acceptor unit have been investigated as components in OLEDs. rsc.orgrsc.org For instance, carbazole-benzonitrile derivatives have been developed as universal host materials for high-efficiency blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. rsc.org The design strategy involves connecting a carbazole (B46965) donor and a benzonitrile acceptor through a phenoxy linker. This architecture allows for effective bipolar host characteristics, meaning the material can transport both holes and electrons efficiently. rsc.org By modifying the linkage position on the phenoxy group, the material's properties can be fine-tuned to optimize device performance, leading to high external quantum efficiencies. rsc.org While specific OLEDs incorporating 4-(dimethylamino)-3-methylbenzonitrile are not extensively documented in the reviewed literature, its donor-acceptor structure is analogous to these high-performance materials, suggesting its potential as an emissive or host material in OLED design. The methyl and dimethylamino groups can be expected to influence the HOMO/LUMO levels and solubility, which are key parameters in the solution-based fabrication of OLEDs.

Thermally Activated Delayed Fluorescence (TADF) Materials

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of non-emissive triplet excitons in OLEDs, potentially leading to internal quantum efficiencies of up to 100%. sigmaaldrich.comfigshare.com This process is highly efficient in molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). nih.govnih.gov This small energy gap facilitates reverse intersystem crossing (rISC) from the triplet state back to the singlet state, enabled by thermal energy. sigmaaldrich.com

A common molecular design for TADF emitters involves connecting electron-donating and electron-accepting moieties in a way that spatially separates the HOMO and LUMO, thus minimizing the ΔEST. nih.gov Donor-acceptor molecules based on a benzonitrile acceptor core combined with donors like carbazole have shown significant promise as blue TADF emitters. researchgate.net The modification of the donor or acceptor units is a powerful strategy for tuning the emission color and photophysical properties of TADF molecules. researchgate.net Although direct evidence of TADF properties in this compound is not prominent in the surveyed literature, its fundamental donor-acceptor structure (dimethylamino as the donor and benzonitrile as the acceptor) is a hallmark of many TADF materials. The electronic properties of the dimethylamino and methyl groups on the benzonitrile core would be expected to influence the charge transfer character and the critical S₁-T₁ energy gap.

Fluorescent Probe and Sensor Development

The sensitivity of the fluorescence of certain molecules to their local environment makes them excellent candidates for probes and sensors. The intramolecular charge transfer characteristics of aminobenzonitrile derivatives are central to this application.

Principles of Environment-Sensitive Fluorescent Probes

Environment-sensitive fluorescent probes, often called solvatochromic dyes, exhibit changes in their fluorescence properties (such as emission wavelength, intensity, and lifetime) in response to the polarity of their surroundings. nih.gov This phenomenon arises from changes in the dipole moment of the molecule upon excitation. For donor-acceptor compounds like 4-(dimethylamino)benzonitrile (B74231) (DMABN), a well-studied analogue, photoexcitation leads to an intramolecular charge transfer (ICT) from the electron-donating dimethylamino group to the electron-withdrawing nitrile group. sigmaaldrich.com

This ICT state is more polar than the ground state and the locally excited (LE) state. researchgate.net In polar solvents, the ICT state is stabilized, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission. nih.govresearchgate.net This sensitivity to the local environment's polarity allows such molecules to probe the properties of their immediate surroundings, such as the polarity of solvent mixtures or the binding sites of macromolecules like proteins. nih.gov The fluorescence of this compound is expected to be governed by similar principles, with the methyl group potentially influencing the conformation and electronic properties of the molecule, thereby modulating its sensitivity as a fluorescent probe.

Table of Solvatochromic Properties of an Analogous Compound
Solvent Dielectric Constant (ε) Emission Maximum (nm) of DMABN
n-Hexane 1.88 ~390 (LE)
Diethyl Ether 4.34 ~410 (LE/ICT)
Acetonitrile (B52724) 37.5 ~470 (ICT)

Data is illustrative for the analogue 4-(dimethylamino)benzonitrile (DMABN) and shows the trend of emission red-shift with increasing solvent polarity due to the stabilization of the Intramolecular Charge Transfer (ICT) state. LE refers to the Locally Excited state.

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. Host-guest systems are a central concept in this field, where a larger 'host' molecule encapsulates a smaller 'guest' molecule.

The functionalization of molecules can predispose them to act as building blocks in supramolecular assemblies. nih.gov For instance, strategically placed functional groups on a benzene (B151609) ring can direct the formation of specific host structures capable of recognizing and binding guest molecules. nih.gov The electronic properties of these assemblies can be tailored through host-guest interactions, a concept known as supramolecular doping. acs.org

Although the direct involvement of this compound in specific host-guest systems was not identified in the reviewed literature, its structure presents possibilities for such applications. The nitrile group could act as a hydrogen bond acceptor, while the aromatic ring could participate in π-π stacking interactions. The dimethylamino group influences the molecule's electronic properties and could also be involved in intermolecular interactions. These features suggest that this compound could be a valuable component in the design of new supramolecular materials and host-guest complexes. For example, functionalized benzonitriles have been incorporated into larger molecular structures like tweezers for the recognition of specific guests. acs.org

Building Blocks in Advanced Organic Synthesis Research

While its structure suggests potential as a synthetic intermediate, specific examples of its use as a precursor for complex scaffolds or for its tailored derivatization are not documented in the accessible scientific literature.

No specific synthetic routes have been published that utilize this compound as a starting material or key intermediate for the construction of more complex molecular frameworks.

The closely related compound, 4-(dimethylamino)benzonitrile (DMABN), is a canonical example of a molecule exhibiting Twisted Intramolecular Charge Transfer (TICT), leading to dual fluorescence that is highly sensitive to the local environment. The introduction of a methyl group at the 3-position, as in this compound, would sterically and electronically perturb the system. This substitution would be expected to influence its photophysical properties. However, there are no specific studies that report on the synthesis of derivatives from this compound to systematically tune these properties.

Future Research Directions and Challenges

Development of Novel Analogues with Tunable Photophysical Properties

A significant future direction for research on 4-(Dimethylamino)-3-methylbenzonitrile involves the rational design and synthesis of novel analogues to achieve finely tuned photophysical properties. The parent compound, DMABN, exhibits fluorescence from both a locally excited (LE) state and a charge-transfer (CT) state. acs.org The relative intensity and energy of these emissions are highly sensitive to the molecular structure and the surrounding environment.

Future work should focus on synthesizing a library of derivatives based on the this compound scaffold. This can be achieved by:

Modifying the Amino Group: Replacing the dimethylamino group with other dialkylamino groups of varying sizes (e.g., diethylamino, dipropylamino) to systematically alter the steric hindrance around the C-N bond, thereby influencing the dynamics of twisting and the stability of the TICT state.

Altering Ring Substituents: Introducing additional electron-donating or electron-withdrawing groups at other positions on the phenyl ring. This would modulate the electron density of the donor (amino) and acceptor (benzonitrile) moieties, directly impacting the energy levels of the LE and CT states.

Creating Rigidified Structures: Synthesizing analogues where the dimethylamino group is part of a cyclic system, such as in the DMABN analogue NTC6 (1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline). researchgate.net This approach restricts the twisting motion, allowing for a more precise investigation of the factors that govern charge transfer. For the 3-methyl derivative, this would help isolate the electronic effects of the methyl group from its steric influence.

The goal of this research is to create a new class of fluorophores with tailored emission wavelengths, quantum yields, and solvatochromic responses. Such compounds could be designed to be highly sensitive to specific environmental parameters like polarity or viscosity, far surpassing the capabilities of the parent DMABN. nih.gov

Property4-(Dimethylamino)benzonitrile (B74231) (DMABN)Expected for this compound4-Dimethylamino-3,5-dimethylbenzonitrile (TMABN)
Symmetry C2v (approximate)AsymmetricC2v (approximate)
Steric Hindrance ModerateIncreased and asymmetricSignificantly increased and symmetric
TICT State Formation Favorable in polar solventsPotentially hindered or altered due to asymmetric steric clashOften inhibited, favoring LE emission
Fluorescence Dual fluorescence (LE and CT bands) in polar solventsPotentially altered ratio of LE/CT emission; possible shifts in emission maximaPrimarily single LE fluorescence band

This table presents a conceptual comparison based on established principles of steric and electronic effects in aminobenzonitriles. Experimental data is required for confirmation.

Advanced Computational Modeling for Predictive Molecular Design

Computational chemistry is an indispensable tool for unraveling the complex photophysics of molecules like DMABN. nih.gov High-level quantum calculations are used to model the potential energy surfaces of the ground and excited states, identify the structures of the LE and TICT states, and simulate the reaction pathways between them. acs.orgarxiv.org

A significant challenge and future research direction is the development and application of more sophisticated computational models to predict the properties of this compound and its analogues accurately. The asymmetry of the 3-methyl derivative makes it a more complex system to model than the highly studied DMABN.

Key areas for future computational work include:

High-Accuracy Excited-State Calculations: Employing methods like multireference configuration interaction (MR-CIS) or coupled-cluster analysis to accurately calculate the energies and properties of the LE and CT states, including their dipole moments and the energy barrier to twisting. acs.org

Nonadiabatic Dynamics Simulations: Using techniques like ab initio multiple spawning (AIMS) or hybrid quantum mechanics/molecular mechanics (QM/MM) to simulate the entire photochemical process from initial light absorption to fluorescence or non-radiative decay. nih.govarxiv.org These simulations can reveal the precise role of the 3-methyl group in guiding the molecule's relaxation pathways.

Solvent Effects Modeling: Incorporating advanced continuum and explicit solvent models to better understand how the local solvent environment interacts with the asymmetrically substituted fluorophore, which can influence the relative stability of the LE and TICT states. nih.govarxiv.org

Success in this area will enable the in silico design of new molecules with desired photophysical characteristics before their synthesis, accelerating the discovery of novel functional materials.

Exploration of New Application Domains in Materials Science and Chemical Biology

While DMABN and its derivatives are primarily subjects of fundamental research, their unique photophysical properties make them attractive candidates for various applications. A major future direction is to explore how the specific characteristics of this compound can be leveraged in materials science and chemical biology.

Materials Science: The sensitivity of the fluorescence to the environment suggests potential applications in creating advanced sensors. For instance, analogues could be incorporated into polymers to sense changes in local volume or stress. nih.gov Furthermore, the principles of intramolecular charge transfer are relevant to organic electronics. Research into how the asymmetric structure of this compound affects charge separation and recombination could inform the design of new organic dyes for applications like dye-sensitized solar cells (DSSCs), where efficient charge transfer is critical. nih.gov

Chemical Biology: The development of fluorescent probes for biological imaging is a rapidly growing field. mdpi.comresearchgate.net The fluorescence of aminobenzonitrile derivatives can be sensitive to the polarity and viscosity of their microenvironment. This opens the possibility of designing probes based on this compound that can:

Act as molecular rotors to map viscosity changes within cells or organelles.

Serve as fluorescent temperature probes. nih.gov

Be conjugated to other molecules to selectively label and report on specific biological targets, such as proteins or lipid structures. researchgate.net

The unique steric and electronic profile of the 3-methyl derivative may lead to probes with enhanced specificity or sensitivity compared to existing DMABN-based systems.

Integration with Emerging Spectroscopic and Computational Technologies

The study of intramolecular charge transfer in DMABN has consistently driven the development and application of cutting-edge spectroscopic techniques. nih.gov The dynamics of the process, which can occur on femtosecond to picosecond timescales, require sophisticated time-resolved methods to observe directly.

The primary future challenge in this area is to apply the next generation of spectroscopic and computational tools to this compound to gain an unprecedented level of mechanistic detail. This involves:

Ultrafast Spectroscopy: Utilizing techniques like time-resolved fluorescence and transient absorption spectroscopy with sub-picosecond resolution to track the population dynamics of the LE and CT states in real-time. researchgate.netnih.gov This can elucidate the rates of internal conversion and intersystem crossing and reveal how they are affected by the 3-methyl substitution.

Vibrational Spectroscopy: Applying time-resolved infrared or Raman spectroscopy to directly observe the structural changes that occur during the twisting process. This would provide definitive experimental evidence for the molecular motions that lead to the formation of the TICT state.

Combined Experimental-Theoretical Approaches: Integrating results from high-resolution, multidimensional spectroscopy with high-level nonadiabatic dynamics simulations. nih.gov This powerful combination allows for a direct comparison between experimental observables and theoretical predictions, providing the most complete picture of the molecule's photophysical behavior. Investigating how the asymmetric methyl substitution affects the coupling between electronic and vibrational states is a key research question that can be addressed with this integrated approach. nih.gov

By pushing the boundaries of measurement and computation, researchers can resolve the long-standing questions about the precise nature of charge-transfer states and develop a comprehensive, predictive model for this important class of molecules.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(Dimethylamino)-3-methylbenzonitrile with high purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions, such as refluxing 4-(dimethylamino)benzaldehyde with 3-methylbenzonitrile derivatives in ethanol. Critical parameters include solvent choice (e.g., ethanol for solubility), reaction time (6–12 hours), and purification via recrystallization. NMR and mass spectrometry (MS) should confirm product identity, e.g., characteristic δ 3.10 ppm (N(CH₃)₂) in 1H^1H-NMR and m/z 250.18 [M+1] in ESI-MS .

Q. How can researchers address discrepancies in spectroscopic data during characterization?

  • Methodological Answer : Cross-validate using multiple techniques:

  • NMR : Compare aromatic proton splitting patterns with reference data.
  • X-ray crystallography : Resolve ambiguities by analyzing hydrogen bonding (e.g., C–H⋯N interactions) and lattice energy calculations .
  • DFT studies : Simulate vibrational spectra to confirm experimental IR/Raman peaks .

Q. What stability precautions are necessary for handling this compound in aqueous environments?

  • Methodological Answer : The nitrile group may hydrolyze under acidic/basic conditions. Stability tests should include:

  • pH-dependent degradation studies (monitor via HPLC).
  • Storage : Anhydrous conditions at 0–6°C to prevent moisture-induced side reactions .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The dimethylamino group acts as an electron donor, creating a push-pull system with the nitrile acceptor. This enhances reactivity in Suzuki-Miyaura couplings:

  • Use Pd catalysts (e.g., Pd(PPh₃)₄) and boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) .
  • Monitor regioselectivity via 13C^{13}C-NMR to confirm coupling positions .

Q. What computational methods are recommended to predict intermolecular interactions in crystal structures?

  • Methodological Answer :

  • Hirshfeld surface analysis : Quantify hydrogen bonding (e.g., N–H⋯O vs. C–H⋯π interactions) .
  • Lattice energy minimization : Use software like CrystalExplorer to optimize packing efficiency .

Q. How can researchers resolve contradictions in reaction yields reported for this compound?

  • Methodological Answer : Conduct sensitivity analyses on variables:

  • Temperature : Higher temps (>80°C) may degrade the nitrile group.
  • Catalyst loading : Optimize Pd concentrations (0.5–2 mol%) to balance cost and efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.